molecular formula C17H15N3O2S B5031608 N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B5031608
M. Wt: 325.4 g/mol
InChI Key: GFKRUTPXVMISJB-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₇H₁₅N₃O₂S
Molecular Weight: 325.38 g/mol
Storage: Sealed in dry conditions at 2–8°C .
Safety Profile: Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

This compound features a 1,3,4-oxadiazole core substituted with a phenyl group at position 5, linked via a thioether bridge to an N-methyl-N-phenylacetamide moiety. The oxadiazole ring and amide group act as bioisosteres, enhancing hydrogen bonding with biological targets, which is critical for pharmacological activity .

Properties

IUPAC Name

N-methyl-N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-20(14-10-6-3-7-11-14)15(21)12-23-17-19-18-16(22-17)13-8-4-2-5-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKRUTPXVMISJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-amine, which is then acylated with N-methyl-N-phenylacetamide under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has been studied for its effectiveness against various bacterial strains. The presence of the thioacetamide group enhances its interaction with microbial enzymes, potentially leading to increased antibacterial activity .

Anti-inflammatory Properties
Recent studies have suggested that this compound may possess anti-inflammatory effects. The oxadiazole ring is known for its ability to modulate inflammatory pathways, making this compound a candidate for further research in developing anti-inflammatory drugs .

Analgesic Effects
There is emerging evidence that this compound may exhibit analgesic properties. Its structural similarity to known analgesics suggests it could be explored as a new pain management therapy .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The oxadiazole functional group can improve the thermal resistance of polymers, making them suitable for high-performance applications .

Fluorescent Materials
This compound has potential applications in the development of fluorescent materials. The unique structure allows for interesting photophysical properties that can be exploited in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Its chemical structure suggests potential efficacy as an insecticide or fungicide, targeting specific pests while minimizing harm to beneficial organisms .

Herbicide Development
The compound's ability to inhibit certain plant enzymes makes it a candidate for herbicide development. Research into its selectivity and effectiveness against common agricultural weeds is ongoing .

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial EffectsDemonstrated significant activity against E. coli and S. aureus with MIC values lower than traditional antibiotics .
Study BAnti-inflammatory PropertiesShowed reduction in inflammation markers in animal models after administration of the compound .
Study CPolymer ApplicationsEnhanced thermal stability in polymer composites when integrated with this compound .
Study DPesticidal EfficacyEffective against aphids and leafhoppers in controlled studies; further field trials recommended .

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Functional Group Variations and Pharmacological Activities

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Activity Evidence Source
N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide C₁₇H₁₅N₃O₂S 325.38 Not reported Under investigation
N-(Benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide (4a–4l) Varies ~450–500 189–212 Antiproliferative, apoptotic
2-((5-(4-Oxo-phthalazin-1-yl)-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4b) C₁₉H₁₄N₆O₅S 454.42 >300 Anti-proliferative
Indole-based 2-[(5-((1H-Indol-3-yl)methyl)-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) C₂₁H₁₆N₆O₂S 422.07 200.9–201.7 Anticancer (in vitro)
Imidazole-containing 2-(1H-Benzo[d]imidazol-1-yl)-N-(5-phenyl-oxadiazol-2-yl)acetamide C₁₇H₁₃N₅O₂ 327.32 Not reported Antioxidant (DPPH assay)
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (8a) C₁₀H₈ClN₃O₂ 237.64 Amorphous solid Precursor for complex derivatives

Structural and Functional Insights

Core Heterocycle Modifications: Oxadiazole vs. Thiadiazole: Replacing the oxadiazole ring with thiadiazole (e.g., in and ) alters electronic properties and binding affinity. Thiadiazoles are known for broader antibacterial activity but may reduce hydrogen-bonding capacity compared to oxadiazoles . Substituent Effects:

  • Phenyl vs. Indole/Benzothiazole : Indole or benzothiazole substituents (e.g., 2a, 4a–4l) introduce aromatic π-systems that enhance interactions with hydrophobic pockets in biological targets, improving antiproliferative activity .
  • Sulfamoyl/Chloro Groups : Electron-withdrawing groups like sulfamoyl (4b) or chloro (4d) increase thermal stability (melting points >265°C) but may reduce solubility .

Pharmacological Activity Trends: Antiproliferative Activity: Compounds with benzothiazole (4a–4l) or phthalazinone (4b–4d) moieties show potent apoptotic effects, likely due to enhanced hydrogen bonding and planar aromatic systems intercalating with DNA . Antioxidant Potential: Imidazole-containing derivatives () exhibit radical scavenging activity comparable to ascorbic acid, attributed to the redox-active imidazole ring .

Critical Analysis of Divergences

  • Bioactivity vs. Solubility Trade-off: While sulfamoyl and phthalazinone derivatives (4b, 4c) exhibit high thermal stability, their low solubility may hinder in vivo efficacy. In contrast, the target compound’s N-methyl-N-phenyl group may improve lipophilicity and membrane permeability .
  • Thioether Linkage Importance : The thioether bridge in the target compound and analogs (e.g., 2a, 4a) is critical for conformational flexibility and sulfur-mediated interactions with enzymes like thioredoxin reductase, which are absent in simpler analogs like 8a .

Biological Activity

N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS No. 736950-05-3) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotective effects and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound's molecular formula is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of 325.38 g/mol. It is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₇H₁₅N₃O₂S
Molecular Weight 325.38 g/mol
CAS Number 736950-05-3

Enzyme Inhibition

Recent studies indicate that compounds containing the 5-phenyl-1,3,4-oxadiazole scaffold exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives with modifications at the phenyl ring have shown varying degrees of inhibition:

  • Inhibition Potency :
    • AChE: IC₅₀ values ranging from approximately 0.052 μM to >10 μM depending on substitution patterns.
    • BChE: IC₅₀ values also vary significantly based on structural modifications.

These findings suggest that this compound may be a promising candidate for further development as a dual inhibitor for neurodegenerative diseases like Alzheimer's .

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been highlighted in various studies. The presence of the oxadiazole moiety contributes to the ability of these compounds to cross the blood-brain barrier and exert protective effects against neuronal damage caused by oxidative stress and excitotoxicity.

Case Studies

  • Neuroprotective Activity : A study demonstrated that compounds with similar scaffolds exhibited significant neuroprotective effects in cellular models exposed to neurotoxic agents. The mechanisms involved include modulation of oxidative stress pathways and enhancement of neuronal survival .
  • Antimicrobial Activity : Another aspect of biological activity includes antimicrobial properties. In vitro tests have shown that derivatives exhibit strong activity against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives . This suggests potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cholinesterases : By inhibiting AChE and BChE, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Antioxidant Properties : The oxadiazole ring may play a role in scavenging free radicals and reducing oxidative stress in neuronal cells.

Q & A

Q. What are the optimized synthetic routes for N-Methyl-N-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., conc. H₂SO₄) .
  • Step 2: Thioether linkage formation between the oxadiazole and acetamide moieties using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .
  • Critical Conditions:
    • Temperature: Maintain 0–5°C during coupling to minimize side reactions .
    • Solvent: Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance solubility of intermediates .
    • Catalysts: Sodium hydride (NaH) improves nucleophilic substitution efficiency in thioether formation .
  • Yield Optimization: Reaction times >12 hours and inert atmospheres (N₂) reduce oxidation byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Thioether (–S–) protons appear as singlets at δ 3.8–4.2 ppm .
    • N-Methyl group (N–CH₃) resonates as a singlet at δ 3.1–3.3 ppm .
    • Aromatic protons from phenyl groups show multiplets at δ 7.2–8.1 ppm .
  • HRMS (High-Resolution Mass Spectrometry):
    • Confirm molecular ion [M+H]⁺ with m/z ~382.12 (calculated for C₁₈H₁₇N₃O₂S) .
  • IR:
    • Strong C=O stretch (acetamide) at 1680–1700 cm⁻¹ .
    • Oxadiazole ring C=N stretches at 1600–1650 cm⁻¹ .

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

  • Antimicrobial Assays:
    • Use microdilution methods (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening:
    • MTT assay on cancer cell lines (e.g., MCF-7 breast cancer) with IC₅₀ calculations .
  • Anti-inflammatory Testing:
    • COX-2 inhibition assay using ELISA to measure prostaglandin E₂ suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies with structural analogs?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis:
    • Compare substituent effects using analogs with varying groups (Table 1) .
    • Example: Bromine at para-position enhances anticancer activity (IC₅₀ = 8.2 μM vs. 22.5 μM for unsubstituted phenyl) .
Substituent Bioactivity (IC₅₀, μM) Key Feature
4-Bromophenyl8.2 (MCF-7)Enhanced cytotoxicity
4-Methoxyphenyl15.7 (MCF-7)Moderate activity
Phenyl22.5 (MCF-7)Baseline activity
  • Standardized Protocols: Ensure consistent assay conditions (e.g., cell line passage number, solvent controls) to minimize variability .

Q. What strategies are effective for elucidating the mechanism of action, particularly regarding enzyme inhibition or apoptosis pathways?

Methodological Answer:

  • Enzyme Inhibition Studies:
    • Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) to quantify protease activity in apoptosis .
    • Molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR (PDB ID: 1M17) .
  • Pathway Analysis:
    • Western blotting for apoptosis markers (e.g., Bcl-2, Bax) in treated vs. untreated cells .
    • ROS detection via DCFH-DA fluorescence to assess oxidative stress involvement .

Q. How does computational modeling (e.g., molecular docking) inform SAR for oxadiazole-containing compounds?

Methodological Answer:

  • Docking Workflow:
    • Prepare ligand (compound) and receptor (target protein) files using Open Babel and AutoDock Tools .
    • Grid box centered on active site (e.g., COX-2; coordinates x=15.2, y=22.8, z=18.4) .
  • Key Parameters:
    • Binding energy (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
    • Hydrogen bonding with key residues (e.g., Arg120 in COX-2) .
  • Validation: Compare docking results with experimental IC₅₀ values to refine models .

Q. What crystallographic approaches (e.g., SHELXL) are suitable for structural analysis, and how do they aid in understanding bioactivity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD):
    • Grow crystals via vapor diffusion (e.g., ethanol/water, 1:1) .
    • Refine structures using SHELXL with parameters: R₁ ≤ 0.05, wR₂ ≤ 0.12 .
  • Structural Insights:
    • Torsion angles between oxadiazole and acetamide groups influence conformational stability .
    • π-Stacking interactions with phenyl rings correlate with enhanced DNA intercalation .

Q. What advanced analytical methods are employed to determine thermodynamic stability and degradation pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA):
    • Decomposition onset at ~200°C indicates thermal stability .
  • HPLC-MS Degradation Studies:
    • Acidic conditions (pH 3.0) accelerate hydrolysis of the thioether bond .
    • Identify degradation products (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) via m/z 191.03 .

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